molecular formula C9H17NO2 B13174998 9-Oxa-2-azaspiro[5.5]undecan-4-ol

9-Oxa-2-azaspiro[5.5]undecan-4-ol

Cat. No.: B13174998
M. Wt: 171.24 g/mol
InChI Key: BLBJVWNGYKXKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxa-2-azaspiro[5.5]undecan-4-ol is a spirocyclic compound featuring a unique bicyclic structure with oxygen and nitrogen heteroatoms. Its core consists of a six-membered oxa-ring and a six-membered aza-ring connected via a spiro carbon atom. The hydroxyl group at position 4 serves as a critical functional handle for chemical derivatization, enabling its use as a building block in medicinal chemistry and bioactive molecule synthesis . This compound has inspired analogs in drug discovery, particularly as a polar periphery in FFA1 agonists, where its spirocyclic framework enhances metabolic stability and target binding .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

9-oxa-2-azaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C9H17NO2/c11-8-5-9(7-10-6-8)1-3-12-4-2-9/h8,10-11H,1-7H2

InChI Key

BLBJVWNGYKXKPE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC(CNC2)O

Origin of Product

United States

Preparation Methods

Spirocyclization via Prins Reaction

The predominant route involves a Prins cyclization, a well-established method for constructing spirocyclic frameworks. This reaction typically employs aldehydes or ketones in the presence of electrophiles and Lewis acid catalysts, facilitating intramolecular cyclization to form the spirocyclic core.

Reaction conditions:

A mixture of suitable aldehyde precursor and amino alcohol derivative is cooled to 0°C, then treated with the Lewis acid catalyst. The reaction mixture is stirred, allowing cyclization to occur, forming the spirocyclic intermediate. The product is then purified via chromatography.

Amine Functionalization and Hydroxylation

Post-cyclization, the amino group is often functionalized through nucleophilic substitution or reductive amination to introduce desired substituents. Hydroxylation at the fourth position is achieved via oxidation of appropriate precursors or direct hydroxylation of the spirocyclic amine.

Typical reagents:

Ring-Opening and Functional Group Modification

In some protocols, the spirocyclic ring undergoes controlled ring-opening or rearrangement to introduce oxygen functionalities or to modify the stereochemistry, enhancing biological activity or solubility.

Advanced Synthetic Strategies

Multistep Synthesis from Precursors

A multi-step synthesis pathway involves:

  • Starting from commercially available amino alcohols
  • Cyclization via acid catalysis
  • Oxidation or reduction steps to introduce hydroxyl groups
  • Protecting group strategies to control regioselectivity and stereochemistry

Use of Transition Metal Catalysts

Recent research has explored the use of transition metal catalysis, such as palladium or ruthenium complexes, to facilitate key bond-forming steps, especially in constructing the spirocyclic core with high stereoselectivity.

Industrial-Scale Preparation

For large-scale production, methods focus on cost-effectiveness and scalability:

  • Olefin Metathesis: Using Grubbs catalysts to form the spirocyclic framework from simpler olefinic precursors, though this method is expensive and requires precise control.
  • Flow Chemistry: Continuous flow reactors enable safer and more efficient synthesis, especially for hazardous reagents like osmium tetroxide.

Data Tables Summarizing Preparation Methods

Method Key Reagents Catalysts Solvent Advantages Limitations
Prins Cyclization Aldehydes, amino alcohols BF₃·OEt₂, TiCl₄ Dichloromethane High regioselectivity Requires strict temperature control
Hydroxylation Potassium permanganate, osmium tetroxide - Water, tert-butanol Precise hydroxyl placement Toxic reagents, over-oxidation risk
Transition Metal Catalysis Palladium, ruthenium complexes Pd/C, Ru-based Toluene, ethanol Stereoselectivity Cost and catalyst recovery

Chemical Reactions Analysis

Types of Reactions: 9-Oxa-2-azaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the spirocyclic scaffold, which can exhibit different biological activities .

Scientific Research Applications

9-Oxa-2-azaspiro[5.5]undecan-4-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

Table 1: Key Comparisons of 9-Oxa-2-azaspiro[5.5]undecan-4-ol and Analogs

Compound Name Structural Features Biological Activity/Synthetic Role Key Properties/Findings References
This compound Hydroxyl at C4, Boc-protected amine at N2 Intermediate for FFA1 agonists; polar spirocyclic periphery Enables alkylation at C4; used in multigram-scale synthesis of LY2881835 analogs
HE9 9-[(3-Fluoropyridin-4-yl)methyl]-4-pyridin-2-yl substituent Bioactive insecticide component High abundance in Streptomyces extracts; fluoropyridyl groups enhance bioactivity
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one Trifluoromethyl ketone at C3 Versatile small-molecule scaffold Electron-withdrawing CF3 group alters reactivity; lab use only (95% purity)
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine 4-aza configuration, cyclopropyl and phenyl substituents Diastereomeric drug-like molecule 30% yield; separable diastereomers (2:1 ratio) via chromatography
Talaromycin D 9-Ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol Natural product (antibiotic candidate) Dioxaspiro system with hydroxymethyl group; isolated from fungal metabolites
tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate Boc-protected amine, no hydroxyl group Synthetic intermediate Stable under dry storage (2–8°C); molecular weight 255.35 g/mol
5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride Amino and ketone groups, 1-aza configuration Unspecified therapeutic potential Hydrochloride salt enhances stability; molecular weight 229.71 g/mol

Biological Activity

9-Oxa-2-azaspiro[5.5]undecan-4-ol, a spirocyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features a spirocyclic framework that contributes to its rigidity and compactness. The presence of an oxygen atom within the spiro structure enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its functionalization in drug design.

Property Value
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₉NO₂
Molecular Weight215.29 g/mol

Research indicates that this compound acts as an inhibitor of specific proteins involved in pathogenic processes. For example, it has been identified as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the bacterium's survival and virulence. By binding to this target protein, the compound disrupts its function, potentially leading to therapeutic effects against tuberculosis.

Therapeutic Applications

  • Antituberculosis Activity : The inhibition of MmpL3 highlights its potential as a new class of antituberculosis agents.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens, although further research is needed to confirm these effects.
  • Enzyme Inhibition : Its ability to interact with enzymes makes it a candidate for studies focused on enzyme inhibition mechanisms.

Study 1: Inhibition of MmpL3

A study conducted by researchers demonstrated that this compound effectively inhibits MmpL3 in vitro, leading to reduced viability of Mycobacterium tuberculosis cultures. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound correlate with increased inhibitory effects.

Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial properties of various spirocyclic compounds were evaluated against a panel of bacteria and fungi. This compound showed promising results against certain strains, indicating its potential utility in developing new antimicrobial therapies.

Study 3: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the spirocyclic structure could enhance biological activity. Substituents on the nitrogen atom significantly influenced binding affinity to target proteins, paving the way for optimized derivatives with improved therapeutic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.